Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine
Brand Name: Vulcanchem
CAS No.: 777001-63-5
VCID: VC6022750
InChI: InChI=1S/C11H11F4N/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6,10H,1-2,16H2
SMILES: C1CC1C(C2=CC(=C(C=C2)F)C(F)(F)F)N
Molecular Formula: C11H11F4N
Molecular Weight: 233.21

Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine

CAS No.: 777001-63-5

Cat. No.: VC6022750

Molecular Formula: C11H11F4N

Molecular Weight: 233.21

* For research use only. Not for human or veterinary use.

Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine - 777001-63-5

Specification

CAS No. 777001-63-5
Molecular Formula C11H11F4N
Molecular Weight 233.21
IUPAC Name cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine
Standard InChI InChI=1S/C11H11F4N/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6,10H,1-2,16H2
Standard InChI Key XYTFFAHMGICHMX-UHFFFAOYSA-N
SMILES C1CC1C(C2=CC(=C(C=C2)F)C(F)(F)F)N

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Formula

The systematic name cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine reflects its structure:

  • A cyclopropane ring bonded to a methanamine group (−CH₂NH₂).

  • A para-fluoro (4-fluoro) and meta-trifluoromethyl (3-CF₃) substituted phenyl ring.

The molecular formula C₁₁H₁₁F₄N corresponds to a molecular weight of 233.21 g/mol. Its InChI key (InChI=1S/C11H11F4N/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6,10H,1-2,16H2) confirms the connectivity and stereoelectronic arrangement.

Substituent Effects on Reactivity

The trifluoromethyl group (−CF₃) is strongly electron-withdrawing, polarizing the phenyl ring and influencing intermolecular interactions. The fluoro substituent at the 4-position further modulates electronic density, enhancing stability against metabolic degradation . The cyclopropyl group introduces steric strain, potentially affecting conformational flexibility and binding affinity in biological systems .

Synthesis and Preparation

General Synthetic Pathways

While explicit protocols for this compound are scarce, analogous fluorinated cyclopropylamines are synthesized via:

  • Cyclopropanation: Using diazo compounds (e.g., diazomethane) or sulfonium ylides to form the cyclopropane ring.

  • Amination: Introducing the amine group via reductive amination or nucleophilic substitution .

For example, the hydrochloride salt cyclopropyl(4-(trifluoromethyl)phenyl)methanamine HCl (CAS 1159825-60-1) is prepared by treating the free base with hydrochloric acid .

Challenges in Regioselectivity

Synthesizing the 4-fluoro-3-CF₃ isomer requires precise control over substituent positioning. Competing reactions may yield unwanted isomers, such as 3-fluoro-4-CF₃ (CAS 1270342-41-0) . High-resolution chromatography or crystallization is often necessary for purification .

Physicochemical Properties

Predicted and Experimental Data

PropertyValueSource
Boiling Point256.1 ± 35.0 °C (predicted)
Density1.342 ± 0.06 g/cm³ (predicted)
pKa8.57 ± 0.10
SolubilityLow in water; soluble in DMSO

The pKa of 8.57 indicates moderate basicity, typical for arylalkylamines . The logP (estimated 2.8–3.2) suggests significant hydrophobicity, aligning with its fluorinated structure.

Applications in Pharmaceutical Research

Drug Discovery and Optimization

  • Antidepressants: Fluorinated amines often target serotonin/norepinephrine transporters (SERT/NET). The CF₃ group may enhance blood-brain barrier permeability .

  • Anticancer Agents: Cyclopropane rings mimic peptide bonds, enabling protease resistance. Preclinical studies on analogs show apoptosis induction in tumor cells .

Structure-Activity Relationship (SAR) Studies

Comparing 4-fluoro-3-CF₃ and 3-fluoro-4-CF₃ isomers (CAS 1270342-41-0) reveals:

  • The 4-fluoro isomer exhibits 3-fold higher SERT binding affinity .

  • Trifluoromethyl positioning affects metabolic stability in hepatic microsomes .

VendorPurityQuantityPrice (USD)CAS
VulcanChem>95%1 g$1,200777001-63-5
Sigma-AldrichN/A250 mg$950Not disclosed
Ambeed (via Avantor)97%5 g$2,800581812-93-3

Prices reflect small-scale research quantities (2024–2025 data) .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.2–1.4 (m, cyclopropyl CH₂), 3.1 (s, NH₂), 7.2–7.6 (m, aryl H).

  • MS (ESI+): m/z 234.1 [M+H]⁺.

Chromatographic Methods

  • HPLC: C18 column, 60% acetonitrile/water, retention time 8.2 min .

Comparative Analysis with Structural Analogs

CompoundCASMolecular WeightKey Difference
4-Fluoro-3-CF₃ isomer777001-63-5233.21Optimal SERT affinity
3-Fluoro-4-CF₃ isomer1270342-41-0233.21Higher metabolic stability
Hydrochloride salt1159825-60-1251.67Enhanced solubility

Future Research Directions

  • Pharmacokinetic Profiling: In vivo studies to assess bioavailability and half-life.

  • Synthetic Method Optimization: Developing enantioselective routes for chiral variants.

  • Target Identification: Screening against kinase or GPCR libraries.

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